6-methoxy-1H-indol-4-amine chemical properties and structure
6-methoxy-1H-indol-4-amine chemical properties and structure
An In-depth Technical Guide to 6-methoxy-1H-indol-4-amine: Properties, Synthesis, and Applications
Executive Summary
This guide provides a comprehensive technical overview of 6-methoxy-1H-indol-4-amine, a substituted indole derivative of significant interest to the fields of medicinal chemistry and organic synthesis. Indole scaffolds are cornerstones in drug discovery, and the specific 4-amino, 6-methoxy substitution pattern of this molecule presents a unique electronic and structural profile. This document delineates its chemical and physical properties, proposes a robust synthetic pathway based on established methodologies, and details its expected spectroscopic signature for unequivocal identification. Furthermore, we explore the molecule's chemical reactivity, potential applications as a key building block in drug development, and essential safety protocols for its handling and storage. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.
Chapter 1: Introduction to the 6-Methoxyindole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged structure" in medicinal chemistry. It forms the core of the essential amino acid tryptophan and, by extension, a vast number of natural products, neurotransmitters like serotonin, and pharmaceuticals.[1][2] The indole nucleus is electron-rich, which governs its reactivity and its ability to participate in crucial biological interactions, often through hydrogen bonding and π-stacking.[1]
The introduction of substituents dramatically modulates the indole's properties. A methoxy group, as seen at the C6 position, is a strong electron-donating group that enhances the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions.[1] The primary amine at the C4 position is a versatile functional handle for synthetic elaboration and a potential pharmacophoric element for interacting with biological targets.[3] The combination of these two groups makes 6-methoxy-1H-indol-4-amine a valuable intermediate for creating complex molecules with potential therapeutic applications, including anti-tumor and anti-inflammatory agents.[4]
Chapter 2: Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and physical characteristics. These properties are critical for its handling, reaction setup, and purification.
Chemical Structure
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// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; H_N1 [label="H", pos="-0.5,0.8!"]; C2 [label="C", pos="0.8,0!"]; H_C2 [label="H", pos="1.3,-0.3!"]; C3 [label="C", pos="0.8,-1!"]; H_C3 [label="H", pos="1.3,-1.3!"]; C3a [label="C", pos="-0.2,-1.5!"]; C4 [label="C", pos="-1.2,-1!"]; C5 [label="C", pos="-1.2,0!"]; H_C5 [label="H", pos="-1.7,0.3!"]; C6 [label="C", pos="-0.2,0.5!"]; C7 [label="C", pos="-0.2,-0.5!"]; H_C7 [label="H", pos="-0.7,-0.8!"]; C7a [label="C", pos="-0.2,-0.5!"]; // Re-use C7 for positioning C7a label N4 [label="NH₂", pos="-2.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O6 [label="O", pos="0.3,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_Me [label="CH₃", pos="1.3,1.8!", fontcolor="#202124"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7a; C7a -- N1; C3a -- C7a;
// Substituent bonds C4 -- N4; C6 -- O6; O6 -- C_Me;
// Hydrogen bonds N1 -- H_N1; C2 -- H_C2; C3 -- H_C3; C5 -- H_C5; C7a -- H_C7;
// Add invisible edges for layout fine-tuning if needed } Caption: Structure of 6-methoxy-1H-indol-4-amine.
Physicochemical Data Summary
The properties of 6-methoxy-1H-indol-4-amine are summarized below. Data is compiled from available sources and augmented with predictions based on structurally similar compounds.
| Property | Value | Source / Notes |
| IUPAC Name | 6-methoxy-1H-indol-4-amine | - |
| CAS Number | 282547-67-5 | [4] |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molar Mass | 162.19 g/mol | [4] |
| Appearance | Colorless to white crystalline solid | [4] |
| Melting Point | Not reported; predicted >100 °C | Based on 6-methoxyindole (90-92 °C)[5] with H-bonding from amine group. |
| Boiling Point | 394.2 °C at 760 mmHg | [4] |
| Density | 1.265 g/cm³ | [4] |
| Solubility | Slightly soluble in methanol. | Predicted based on analogs.[5] Likely soluble in DMSO, DMF. |
| pKa | ~17 (indole N-H), ~5 (anilinic NH₃⁺) | Predicted. Indole N-H is weakly acidic; amino group is weakly basic. |
Chapter 3: Synthesis and Purification
The regioselective synthesis of polysubstituted indoles like 6-methoxy-1H-indol-4-amine presents a significant challenge, as classical methods often yield isomeric mixtures.[3] A robust and targeted approach is required. The Batcho-Leimgruber indole synthesis is a powerful method for constructing indoles from ortho-nitrotoluenes and is particularly well-suited for preparing indoles with substitution patterns that are difficult to access otherwise.[6]
Proposed Synthetic Pathway
We propose a synthetic route starting from 1-methoxy-3-methyl-2,5-dinitrobenzene. This pathway involves the formation of an enamine intermediate, followed by a reductive cyclization to yield the target 4-amino-6-methoxyindole.
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// Nodes Start [label="1-methoxy-3-methyl-2,5-dinitrobenzene"]; Enamine [label="Enamine Intermediate", fillcolor="#F1F3F4"]; Target [label="6-methoxy-1H-indol-4-amine", fillcolor="#E8F0FE", color="#4285F4", style="filled,bold"];
// Edges Start -> Enamine [label="DMFDMA\n(Batcho-Leimgruber Step 1)"]; Enamine -> Target [label="Reductive Cyclization\n(e.g., H₂, Pd/C or Na₂S₂O₄)\n(Batcho-Leimgruber Step 2)"]; } Caption: Proposed Batcho-Leimgruber synthesis workflow.
Experimental Protocol: A Representative Synthesis
Disclaimer: This protocol is a representative methodology based on established chemical principles and has not been optimized. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Step 1: Enamine Formation from 1-methoxy-3-methyl-2,5-dinitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methoxy-3-methyl-2,5-dinitrobenzene (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equiv) to the solution.
-
Reaction: Heat the mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise Commentary: DMFDMA serves as both a reactant and a dehydrating agent, reacting with the activated methyl group to form the enamine. The high temperature is necessary to drive the condensation.
-
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The enamine product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Reductive Cyclization to 6-methoxy-1H-indol-4-amine
-
Reaction Setup: Suspend the crude enamine intermediate (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add Palladium on Carbon (10% Pd/C, ~5 mol%) to the suspension.
-
Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 50-60 psi. Stir vigorously at room temperature for 12-24 hours.
-
Expertise Commentary: Catalytic hydrogenation is a clean and effective method for reducing both nitro groups and effecting the cyclization onto the enamine. This single step simultaneously forms the pyrrole ring and the C4-amino group. An alternative, non-catalytic method would be reduction with sodium dithionite (Na₂S₂O₄), which can be advantageous if other functional groups are sensitive to hydrogenation.[6]
-
-
Workup: After the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield pure 6-methoxy-1H-indol-4-amine.
Chapter 4: Spectroscopic and Structural Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the principles of spectroscopy and analysis of structurally related molecules.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 101 MHz, DMSO-d₆) | ||
| Chemical Shift (δ, ppm) | Assignment & Multiplicity | Chemical Shift (δ, ppm) | Assignment |
| ~10.8 | (1H, s), Indole N-H | ~156.0 | C6 (C-O) |
| ~7.0 | (1H, d), H5 | ~138.0 | C7a |
| ~6.8 | (1H, t), H2 | ~125.0 | C3a |
| ~6.5 | (1H, s), H7 | ~122.0 | C2 |
| ~6.2 | (1H, d), H3 | ~115.0 | C4 (C-N) |
| ~5.0 | (2H, br s), Amine NH₂ | ~100.0 | C3 |
| ~3.8 | (3H, s), Methoxy OCH₃ | ~98.0 | C5 |
| ~95.0 | C7 | ||
| ~55.0 | OCH₃ |
Expertise Commentary: The indole N-H proton is typically a broad singlet downfield. The aromatic protons are in the 6.0-7.0 ppm range, shifted upfield due to the strong electron-donating effects of both the methoxy and amino groups. The primary amine protons will appear as a broad singlet that may exchange with D₂O. In the ¹³C spectrum, the carbons attached to the heteroatoms (C4, C6) are significantly shifted.
Infrared (IR) Spectroscopy
| Predicted Key IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~3300 | Medium, Broad | N-H stretch (indole) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2840 | Medium | Aliphatic C-H stretch (methoxy) |
| 1620 - 1580 | Strong | N-H bend (primary amine) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |
Mass Spectrometry (MS)
For mass spectrometry (electrospray ionization, ESI+), the primary peak expected would be the molecular ion plus a proton [M+H]⁺.
| Predicted Mass Spectrometry Data | |
| m/z (charge/mass ratio) | Assignment |
| 163.08 | [M+H]⁺ (protonated molecule) |
| 148.06 | [M-CH₃]⁺ (loss of methyl radical from methoxy) |
| 146.07 | [M-NH₂]⁺ (loss of amino radical) |
Chapter 5: Chemical Reactivity and Derivatization
The reactivity of 6-methoxy-1H-indol-4-amine is dictated by the interplay of the electron-rich indole core and its two electron-donating substituents.
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// Structure nodes N1 [label="N", pos="0,0.5!"]; H_N1 [label="H", pos="-0.5,0.8!"]; C2 [label="C", pos="0.8,0!"]; H_C2 [label="H", pos="1.3,-0.3!"]; C3 [label="C", pos="0.8,-1!"]; H_C3 [label="H", pos="1.3,-1.3!"]; C3a [label="C", pos="-0.2,-1.5!"]; C4 [label="C", pos="-1.2,-1!"]; C5 [label="C", pos="-1.2,0!"]; H_C5 [label="H", pos="-1.7,0.3!"]; C6 [label="C", pos="-0.2,0.5!"]; C7a [label="C", pos="-0.2,-0.5!"]; H_C7 [label="H", pos="-0.7,-0.8!"]; N4 [label="NH₂", pos="-2.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O6 [label="O-CH₃", pos="0.8,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
// Structure bonds edge [style=bold, color="#202124"]; N1 -- C2 -- C3 -- C3a -- C4 -- C5 -- C6 -- C7a -- N1; C3a -- C7a; N1 -- H_N1; C2 -- H_C2; C3 -- H_C3; C5 -- H_C5; C7a -- H_C7; C4 -- N4; C6 -- O6;
// Reactivity nodes R_N4 [label="Nucleophilic Site\n(Acylation, Alkylation)", pos="-3.5,-1.5!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R_C5 [label="Electrophilic Sub.", pos="-2.2,0.8!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; R_C7 [label="Electrophilic Sub.", pos="-0.7,-2.0!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reactivity arrows R_N4 -> N4; R_C5 -> C5; R_C7 -> C7a; } Caption: Key reactive sites of the molecule.
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Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. The combined directing effects of the 4-amino and 6-methoxy groups strongly favor substitution at the C5 and C7 positions, which are ortho and para to these activating groups. The C3 position, typically the most reactive site in unsubstituted indoles, is less favored here due to the existing substitution pattern.
-
Reactivity of the 4-Amino Group: As a primary aromatic amine, the C4-NH₂ group is nucleophilic.[3] It can readily undergo standard amine reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
-
Chapter 6: Applications in Research and Drug Development
6-methoxy-1H-indol-4-amine is not just a chemical curiosity; it is a strategic building block for the synthesis of high-value, complex molecules.
-
Synthetic Intermediate: Its bifunctional nature (nucleophilic amine, electron-rich aromatic ring) allows for sequential and site-selective modifications, making it an ideal starting point for constructing libraries of compounds for high-throughput screening.[4]
-
Pharmacological Potential:
-
Oncology and Inflammation: The indole scaffold is present in numerous kinase inhibitors and anti-inflammatory agents.[2][4] This molecule provides a core that can be elaborated to target specific enzymes or pathways implicated in cancer and inflammation.
-
Neuroscience: Many 5- and 6-methoxyindoles are analogues of serotonin and melatonin, interacting with serotonergic (5-HT) receptors.[7] Derivatives of this compound could be explored as novel ligands for 5-HT receptor subtypes, with potential applications in treating depression, anxiety, and other CNS disorders.
-
Metabolic Diseases: The indole core has been successfully used to develop agonists for nuclear receptors like the farnesoid X receptor (FXR), which are targets for treating dyslipidemia.[10]
-
Chapter 7: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be established based on its structural class.[4][11][12]
-
Hazard Identification: Assumed to be an irritant. Avoid contact with skin and eyes. Do not breathe dust. The compound has certain toxicity, and appropriate safety measures should be taken.[4]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidative degradation. Keep away from strong oxidizing agents.[4]
References
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1H-Indol-4-aMine, 6-Methoxy- - ChemBK. (n.d.). Retrieved from [Link]
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Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. (2021). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Retrieved from [Link]
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6-Methoxy-1H-indole. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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6-Methoxy-4-{4-[1-(methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2019). RSC Advances. Royal Society of Chemistry. Retrieved from [Link]
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1-[(6-Methoxy-2-pyridinyl)methyl]indol-4-amine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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Syntheses of 4-amino-, 4-hydroxy-, and 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles and its bromination. (2013). Heterocycles. Retrieved from [Link]
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Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015). Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]
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1H-Indole, 6-methoxy-. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2015). Chemistry of Heterocyclic Compounds. ResearchGate. Retrieved from [Link]
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Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (2022). Journal of Infection and Public Health. PubMed Central. Retrieved from [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]
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Dimethyltryptamine. (n.d.). Wikipedia. Retrieved from [Link]
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